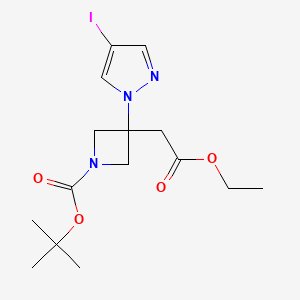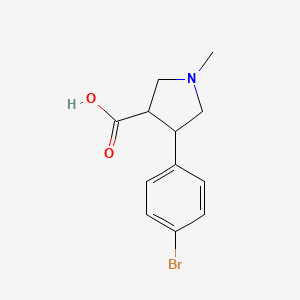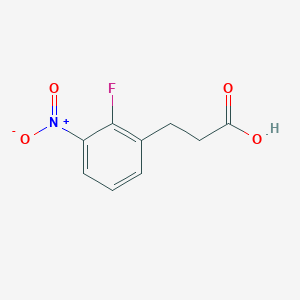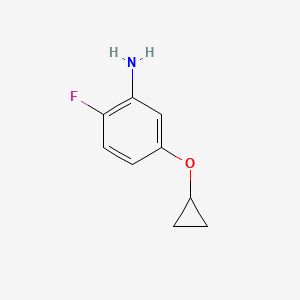
5-Cyclopropoxy-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-2-fluoroaniline is an organic compound with the molecular formula C₉H₁₀FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a cyclopropoxy group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor. For instance, 2-fluoronitrobenzene can be reacted with cyclopropanol in the presence of a base to form 5-cyclopropoxy-2-fluoronitrobenzene, which is then reduced to this compound using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenated precursors and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
5-Cyclopropoxy-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoroaniline: A simpler analogue with only a fluorine substituent.
3-Fluoroaniline: Similar structure but with the fluorine atom in a different position.
4-Fluoroaniline: Another positional isomer with the fluorine atom at the para position.
Uniqueness
5-Cyclopropoxy-2-fluoroaniline is unique due to the presence of both a cyclopropoxy group and a fluorine atom, which confer distinct chemical properties and reactivity compared to its simpler analogues. This combination of substituents can lead to unique interactions and applications in various fields .
Propriétés
Formule moléculaire |
C9H10FNO |
|---|---|
Poids moléculaire |
167.18 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-fluoroaniline |
InChI |
InChI=1S/C9H10FNO/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2,11H2 |
Clé InChI |
JAHSRHPXSSGBFL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CC(=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


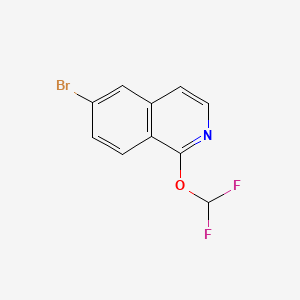
![N-(6-Aminospiro[3.3]heptan-2-yl)-2-(4-methoxyphenyl)-2-methylpropanamide hydrochloride](/img/structure/B13549936.png)
![N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13549945.png)
![(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid](/img/structure/B13549946.png)
![[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B13549956.png)
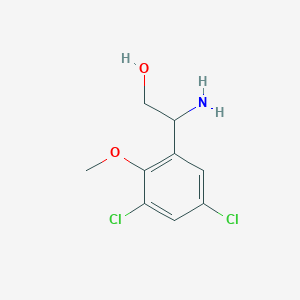
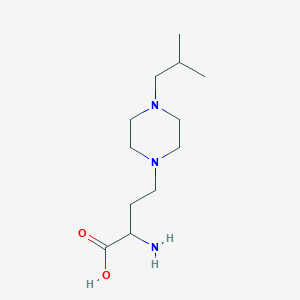
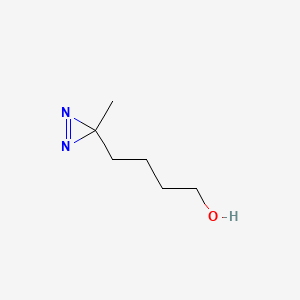
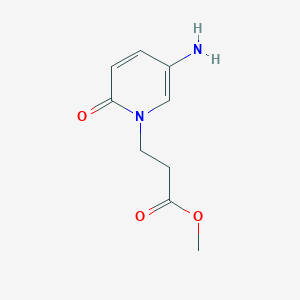
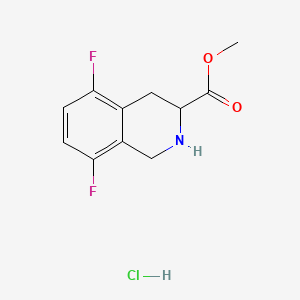
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
